molecular formula C7H5BrN4O B6272701 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 944718-29-0

5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine

Katalognummer: B6272701
CAS-Nummer: 944718-29-0
Molekulargewicht: 241.04 g/mol
InChI-Schlüssel: LCURBDWCMSYHQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5-Bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains both pyridine and oxadiazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid hydrazide with a suitable nitrile under acidic conditions to form the oxadiazole ring . The reaction conditions often include heating the mixture to reflux in a solvent such as ethanol or acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-Bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized oxadiazole compounds.

Wissenschaftliche Forschungsanwendungen

5-(5-Bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both pyridine and oxadiazole rings, which confer distinct chemical and biological properties

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine involves the reaction of 5-bromopyridine-2-carboxylic acid with thionyl chloride to form 5-bromopyridine-2-carbonyl chloride. This intermediate is then reacted with 2-amino-1,3,4-oxadiazole to form the final product.", "Starting Materials": [ "5-bromopyridine-2-carboxylic acid", "thionyl chloride", "2-amino-1,3,4-oxadiazole" ], "Reaction": [ "Step 1: 5-bromopyridine-2-carboxylic acid is reacted with thionyl chloride to form 5-bromopyridine-2-carbonyl chloride.", "Step 2: 5-bromopyridine-2-carbonyl chloride is then reacted with 2-amino-1,3,4-oxadiazole in the presence of a base such as triethylamine to form the final product, 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine." ] }

CAS-Nummer

944718-29-0

Molekularformel

C7H5BrN4O

Molekulargewicht

241.04 g/mol

IUPAC-Name

5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C7H5BrN4O/c8-4-1-2-5(10-3-4)6-11-12-7(9)13-6/h1-3H,(H2,9,12)

InChI-Schlüssel

LCURBDWCMSYHQB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC=C1Br)C2=NN=C(O2)N

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.